molecular formula C9H9NO B031666 3,4-Dihydro-2(1H)-quinolinone CAS No. 553-03-7

3,4-Dihydro-2(1H)-quinolinone

Cat. No. B031666
CAS RN: 553-03-7
M. Wt: 147.17 g/mol
InChI Key: TZOYXRMEFDYWDQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-quinolinone is a versatile chemical scaffold found in various pharmacologically active compounds, including FDA-approved drugs like cilostazol, carteolol, and aripiprazole. It exhibits a wide range of activities in both peripheral and central tissues, such as phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin and dopamine receptors. This makes it a significant moiety in drug design and action (Meiring, Petzer, & Petzer, 2017).

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinolinones can be achieved through various methods. One notable approach involves the rearrangement of β-lactam intermediates on the solid-phase, producing a substantial library of dihydroquinolinones. This method highlights the adaptability and efficiency of solid-phase synthesis in generating complex quinolinone derivatives (Pei, Houghten, & Kiely, 1997). Moreover, innovative, environmentally friendly synthesis methods have been developed, such as one-pot biocatalytic synthesis using lemon juice as a solvent and catalyst, demonstrating a shift towards greener chemistry in the preparation of quinolinone derivatives (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinolinones and their derivatives has been extensively studied to understand their pharmacological properties and synthesis pathways. X-ray crystal structure analysis provides crucial insights into the bond lengths and possible fragmentation patterns during mass spectrometry, offering a deeper understanding of the structural characteristics of these compounds (Sawada et al., 1986).

Chemical Reactions and Properties

3,4-Dihydro-2(1H)-quinolinones undergo various chemical reactions, showcasing their reactivity and potential for diverse chemical modifications. For instance, enantioselective synthesis methods have been developed to produce highly functionalized derivatives, emphasizing the importance of stereochemistry in the biological activity of these compounds (Xia et al., 2015).

Physical Properties Analysis

The physical properties of 3,4-dihydro-2(1H)-quinolinones, such as solubility, melting points, and crystalline structure, are crucial for their practical application in drug formulation and development. These properties are determined by their molecular structure and can significantly affect their pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of 3,4-dihydro-2(1H)-quinolinones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical behavior, are essential for understanding their interaction with biological targets. Studies on their fluorescence properties have shown that these depend strongly on the molecular structure and solvent polarity, indicating the complex behavior of these compounds under various conditions (Bakalova et al., 1990).

Scientific Research Applications

Pharmacological Properties

  • Pharmacological Actions : 3,4-Dihydro-2(1H)-quinolinone is present in several pharmacologically active compounds, including FDA-approved drugs such as cilostazol, carteolol, and aripiprazole. This moiety exhibits diverse activities in both peripheral and central tissues, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin and dopamine receptors (Meiring, Petzer, & Petzer, 2017).
  • Inhibition of Monoamine Oxidase : 3,4-Dihydro-2(1H)-quinolinone derivatives have been found to be potent and selective inhibitors of monoamine oxidase (MAO) B, suggesting potential therapeutic use in Parkinson's disease (Meiring, Petzer, & Petzer, 2013).

Synthetic Chemistry

  • Synthetic Processes : Solid-phase synthesis of 3,4-dihydro-2(1H)-quinolinones through the rearrangement of β-lactam intermediates has been accomplished, allowing the production of a large library of dihydroquinolinones (Pei, Houghten, & Kiely, 1997).
  • Enantioselective Synthesis : A novel method for the enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones has been developed, achieving excellent diastereoselectivities and enantioselectivities (Xia et al., 2015).
  • Synthesis of Novel Structures : The synthesis and characterization of novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands demonstrate the compound's versatility as a building block in various fields such as pharmacy, medicine, and engineering (Michelini et al., 2019).

Biological Evaluation

  • Sigma-1 Receptor Antagonist : A new series of 3,4-dihydro-2(1H)-quinolinone derivatives with sigma-1 receptor antagonist activity has been synthesized, showing potential as analgesics for pain treatment (Lan et al., 2014).

Future Directions

The future directions of research on 3,4-Dihydro-2(1H)-quinolinone could involve further exploration of its potential use in the treatment of Alzheimer’s disease . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings .

properties

IUPAC Name

3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOYXRMEFDYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203816
Record name Hydrocarbostyril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-Dihydro-2(1H)-quinolinone

CAS RN

553-03-7
Record name Hydrocarbostyril
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037
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Record name Hydrocarbostyril
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Record name Hydrocarbostyril
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Record name 3,4-Dihydro-2(1H)-quinolinone
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Record name HYDROCARBOSTYRIL
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Synthesis routes and methods I

Procedure details

A mixture of 1-{1-[4-(3-aminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril (1.4 g), benzaldehyde (0.42 ml) and methanol (15 ml) is stirred at room temperature for 3 hours and cooled with ice. Thereto is added sodium boron hydride (0.21 g) and the mixture is stirred under ice cooling for 2 hours and then allowed to stand at room temperature overnight. The solvent is distilled off and water is added to the resulting residue and the mixture is extracted with ethyl acetate. The extract is washed successively with saturated sodium hydrogen carbonate, water and saline solution, dried with sodium sulfate and then the solvent is distilled off. The resulting residue is purified by silica gel column chromatography (solvent: methanol:dichloromethane=1:100) to give 1-{1-[4-benzylaminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril (1.02 g).
Name
1-{1-[4-(3-aminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril
Quantity
1.4 g
Type
reactant
Reaction Step One
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0.42 mL
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reactant
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15 mL
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solvent
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Quantity
0.21 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 46.8 g (1.2 moles) of sodamide. 400 cc of toluene containing 0.5 cc of oleic acid and 129.2 g (1.0 mole) of quinoline was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. Cooling water was turned on the reflux condenser. The autoclave was heated with stirring for 2 hours within a range of 138°-148° C. No hydrogen evolution was observed. The autoclave was cooled and vented to atmospheric pressure. The reaction mixture was carefully hydrolyzed (external cooling) with 150 cc of water. The maximum temperature was 30° C. The hydrolyzed mixture contained organic crystalline material. In order to dissolve the crystals, 200 cc of 4-picoline was added and the mixture thoroughly stirred. The aqueous phase was allowed to settle and was removed. The organic phase was placed under vacuum at 40° C. to remove most of the residual ammonia. It was then treated with dry ice and filtered to remove carbonates. The filtrate was topped to a liquid temperature of 110° C. at 50 mm Hg. To the residue was added about 2 parts of toluene and the solution was allowed to crystallize. The mixture was filtered to give 57.4 g of 2-amino-3,4-dihydroquinoline, m.p. of 134.9°-136.3° C. The dihydroquinoline was hydrolyzed in boiling water to give 3,4-dihydrocarbostyril m.p. 165.7°-167.1° C. It is reported in Tetsuji et al., J. Heterocycle Chem., 2, 330 (1965) that the Chichibabin amination of quinoline in toluene at atmospheric pressure gave only 2-aminoquinoline. Derivatives of 3,4-dihydrocarbostryril have anti-inflammatory and blood platelet coagulation activities as claimed by Nakagawa et al., Japan. Kokai 77 73,866.
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Synthesis routes and methods III

Procedure details

A solution of 25 g of o-nitrocinnamic acid in 250 ml of ethanol was shaken with 2.5 g of 10% palladium on carbon under hydrogen at a pressure of 3 atmospheres. When the theoretical amount of hydrogen had been absorbed the catalyst was filtered off, washed with hot ethanol and the filtrate evaporated under reduced pressure to give 3,4-dihydrocarbosytril, m.p. 168°-169° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

3 Grams of 6-carboxy-3,4-dihydrocarbostyril and 3.5 g of 4-methylamino-1-benzylpiperidine were dispersed in 40 ml of dimethylformamide, to this dispersion was added dropwise, under ice-cooled condition, 2.61 ml of diethyl cyanophosphate and 2.39 ml of triethylamine in 10 ml of dimethylformamide solution. The reaction mixture was stirred under ice-cooled condition for 1 hour, further stirred at room temperature for 2 hours, then the reaction mixture was poured into ice-water. Said mixture was extracted with chloroform, then extract was dried with anhydrous sodium carbonate, then the solvent was removed by evaporation. The residue thus obtained was purified by means of a silica gel column chromatography, and recrystallized from acetonitrile to yield 3 g of [N-methyl-N-(1-benzyl-4-piperidyl)amino]carbonyl]-3,4-dihydrocarbostyril.1/2-hydrate. White powdery substance. Melting point: 186°-188° C. (decomp.).
Quantity
0 (± 1) mol
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reactant
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Quantity
3.5 g
Type
reactant
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Quantity
40 mL
Type
solvent
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Quantity
2.61 mL
Type
reactant
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Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Step 1 A solution of 2,3-dihydro-1H-inden-1-one (1 g, 7.57 mmol) in DCM (10 mL) was treated with methanesulfonic acid (10 mL) and cooled to 0° C. Sodium azide (0.984 g, 15.13 mmol) was added and the mixture was stirred at 0° C. for 2 h, then at rt overnight. The mixture was made basic with 20% aqueous sodium hydroxide and extracted with DCM. The organic phase was washed with water, dried and concentrated. The residue was purified by column chromatography (eluting with hexane-EtOAc) to provide 3,4-dihydroquinolin-2(1H)-one as a white solid (655 mg, 60%). 1H NMR (400 MHz, methanol-d4) δ 7.08-7.19 (2H, m), 6.92-6.99 (1H, m), 6.85 (1H, d, J=7.9 Hz), 5.47 (1H, s), 2.92 (2H, t, J=7.6 Hz), 2.49-2.58 (2H, m). Mass spectrum m/z 148.1 (M+H)+. Also obtained was 3,4-dihydroisoquinolin-1(2H)-one as a colorless oil (162 mg, 15%). 1H NMR (400 MHz, methanol-d4) δ 7.93 (1H, dd, J=7.8, 1.0 Hz), 7.44-7.52 (1H, m), 7.35 (1H, td, J=7.6, 1.2 Hz), 7.29 (1H, d, J=7.7 Hz), 3.50 (2H, t, J=6.6 Hz), 2.98 (2H, t, J=6.7 Hz). Mass spectrum m/z 148.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2(1H)-quinolinone
Reactant of Route 2
3,4-Dihydro-2(1H)-quinolinone
Reactant of Route 3
3,4-Dihydro-2(1H)-quinolinone
Reactant of Route 4
3,4-Dihydro-2(1H)-quinolinone
Reactant of Route 5
3,4-Dihydro-2(1H)-quinolinone
Reactant of Route 6
3,4-Dihydro-2(1H)-quinolinone

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